molecular formula C18H18ClN3O2 B4626189 1-(3-chloro-4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(3-chloro-4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B4626189
M. Wt: 343.8 g/mol
InChI Key: VDMIREUIBRYUND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including the interaction between different chemical groups and optimization of reaction conditions to achieve high yields and purity. For example, the synthesis of pyridine-carboxamide derivatives often involves reactions under specific conditions, such as controlled temperatures and molar ratios of reactants, to ensure the efficient production of target compounds (Yang-Heon Song, 2007). Similarly, water-mediated synthesis methods have been developed for pyridine-carboxamide derivatives, highlighting the role of solvents and base catalysts at room temperature for achieving desired products (R. Jayarajan et al., 2019).

Scientific Research Applications

Anti-HIV Activity

Research indicates that derivatives similar to the specified compound, such as "1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide," have potential as anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. These molecules show promise in forming infinite chains via hydrogen bonding, suggesting a mechanism for inhibiting viral replication (R. Tamazyan et al., 2007).

Antioxidant Properties

Another study on derivatives of pyrrolidine carboxylic acid, specifically "1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives," revealed potent antioxidant activities. These compounds were tested to be more effective than ascorbic acid in certain assays, indicating their potential in oxidative stress-related applications (I. Tumosienė et al., 2019).

Synthesis Optimization

The synthesis of closely related compounds, like "2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide," has been optimized to achieve high yields and purity. Such research contributes to the development of efficient synthetic pathways for complex organic molecules, potentially applicable to the synthesis of the compound (Yang-Heon Song, 2007).

Kinase Inhibition for Cancer Therapy

Derivatives with similar structures have been identified as potent and selective inhibitors of the Met kinase superfamily, demonstrating significant in vivo efficacy in cancer models. This suggests potential applications of the specified compound in targeted cancer therapies (Gretchen M. Schroeder et al., 2009).

Antimicrobial and Antibacterial Agents

Compounds with a pyrrolidine backbone have been explored for their antibacterial activities. For example, "Pyridonecarboxylic acids" and their analogues showed promise as antibacterial agents, which could imply similar antimicrobial potential for the compound due to structural similarities (H. Egawa et al., 1984).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-11-5-6-20-16(7-11)21-18(24)13-8-17(23)22(10-13)14-4-3-12(2)15(19)9-14/h3-7,9,13H,8,10H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMIREUIBRYUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-chloro-4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide

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